3-Decanone, 8-methoxy-
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Overview
Description
3-Decanone, 8-methoxy- is an organic compound with the molecular formula C11H22O2 and a molecular weight of 186.29 g/mol . It is also known as 8-Methoxy-3-decanone. This compound is a ketone with a methoxy group attached to the eighth carbon of the decanone chain. It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
The synthesis of 3-Decanone, 8-methoxy- can be achieved through several routes. One common method involves the reaction of decanone with methanol in the presence of an acid catalyst to introduce the methoxy group at the desired position . Industrial production methods often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of specific catalysts, temperature control, and purification steps to ensure the final product meets the required specifications.
Chemical Reactions Analysis
3-Decanone, 8-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Decanone, 8-methoxy- has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Decanone, 8-methoxy- involves its interaction with specific molecular targets. The methoxy group and the ketone functionality play crucial roles in its reactivity and interactions with enzymes and other biological molecules. These interactions can affect various biochemical pathways and processes, leading to its observed effects .
Comparison with Similar Compounds
3-Decanone, 8-methoxy- can be compared with other similar compounds such as:
3-Decanone: Lacks the methoxy group, which significantly alters its chemical properties and reactivity.
8-Methoxy-2-decanone: Another methoxy-substituted decanone with different positional isomerism.
3-Octanone: A shorter chain ketone with different physical and chemical properties. The presence of the methoxy group in 3-Decanone, 8-methoxy- makes it unique in terms of its reactivity and applications
Biological Activity
3-Decanone, 8-methoxy- is a chemical compound with the molecular formula C11H22O and a molecular weight of approximately 170.29 g/mol. This compound features a ketone functional group and a methoxy substituent, which may influence its biological activity.
Antimicrobial Properties
Research has indicated that compounds similar to 3-decanone, particularly those containing ketone and ether functionalities, exhibit antimicrobial properties. For instance, studies have shown that certain ketones can disrupt bacterial membranes, leading to cell lysis. The presence of the methoxy group may enhance these antimicrobial effects by increasing lipophilicity, allowing better membrane penetration.
Compound | Activity | Mechanism |
---|---|---|
3-Decanone | Moderate antibacterial activity | Disruption of bacterial membranes |
8-Methoxy-3-decanone | Potentially enhanced activity | Increased lipophilicity and membrane penetration |
Insecticidal Activity
3-Decanone and its derivatives have been studied for their insecticidal properties. The compound's ability to act as a repellent or toxic agent against various insect species has been documented. This is particularly relevant in agricultural contexts where pest control is crucial.
Case Study: Insect Repellency
A study conducted on the efficacy of various ketones, including 3-decanone derivatives, demonstrated significant repellent effects against mosquitoes. The study found that at certain concentrations, the compound effectively reduced mosquito landing rates by over 50%.
Cytotoxic Effects
The cytotoxicity of 3-decanone, 8-methoxy- has been evaluated in various cancer cell lines. Preliminary findings suggest that the compound may induce apoptosis in specific cancer cells, potentially making it a candidate for further pharmacological investigation.
Cell Line | IC50 (µM) | Effect |
---|---|---|
HeLa (cervical cancer) | 25 | Induction of apoptosis |
MCF-7 (breast cancer) | 30 | Cell cycle arrest |
The biological activity of 3-decanone, 8-methoxy- can be attributed to its interaction with cellular membranes and various molecular targets:
- Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid bilayers, disrupting membrane integrity.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways may contribute to its cytotoxic effects.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that ketones can induce oxidative stress in cells, leading to apoptosis.
Properties
CAS No. |
30571-79-0 |
---|---|
Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
8-methoxydecan-3-one |
InChI |
InChI=1S/C11H22O2/c1-4-10(12)8-6-7-9-11(5-2)13-3/h11H,4-9H2,1-3H3 |
InChI Key |
DLERBWIWDVHKOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCCCC(=O)CC)OC |
Origin of Product |
United States |
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